(1S)-trans-Lambda-Cyhalothrin
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m0/s1 |
InChI Key |
ZXQYGBMAQZUVMI-CSQGAIINSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Stereochemistry and Enantioselective Synthesis of 1s Trans Lambda Cyhalothrin
Fundamental Principles of Stereoisomerism and Chiral Centers in Pyrethroid Chemistry
Pyrethroids, including cyhalothrin (B162358), are a class of insecticides structurally modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers. nih.govjst.go.jpcoresta.org A key feature of many pyrethroid molecules is the presence of one or more chiral centers, which are carbon atoms bonded to four different substituent groups. michberk.comresearchgate.net This chirality gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. researchgate.netufms.br
These stereoisomers can be categorized as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). researchgate.netacs.org The number of possible stereoisomers for a given compound is determined by the formula 2n, where 'n' is the number of chiral centers. michberk.com
Cyhalothrin possesses three chiral centers, which means it can exist as 23 or eight different stereoisomers (four pairs of enantiomers). researchgate.netinchem.org These isomers arise from both the cyclopropane (B1198618) ring and the α-cyano group in the alcohol moiety. coresta.orginchem.org The arrangement of substituents around the cyclopropane ring leads to geometric isomerism, specifically cis and trans configurations. nih.govcoresta.org
The insecticidal activity of pyrethroids is highly stereospecific, meaning that the biological effect is dependent on the specific three-dimensional structure of the isomer. jst.go.jpannualreviews.org Often, one enantiomer is significantly more active against target pests than its mirror image. michberk.com This is because the target sites in insects, such as voltage-gated sodium channels, are themselves chiral and interact preferentially with a specific stereoisomer. who.intsci-hub.se
Lambda-cyhalothrin (B1674341) is a specific formulation that contains an enriched mixture of the most biologically active isomers of cyhalothrin. fao.orgwho.int It is composed of a 1:1 mixture of the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and the (R)-α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate enantiomers. fao.org The subject of this article, (1S)-trans-Lambda-Cyhalothrin, represents one of the specific, highly active stereoisomers.
Enantioselective Synthetic Pathways for the Derivation of this compound
The synthesis of a single, desired stereoisomer like this compound requires enantioselective synthetic methods. These strategies aim to create the chiral centers with a specific, predetermined stereochemistry, avoiding the formation of a racemic mixture (an equal mixture of enantiomers) that would then require separation.
While specific proprietary industrial synthesis routes for this compound are not extensively detailed in publicly available literature, general principles of enantioselective synthesis in pyrethroid chemistry can be applied. These methods often involve the use of chiral catalysts, chiral auxiliaries, or starting materials that are already enantiomerically pure.
One common approach involves the synthesis of the chiral acid and alcohol portions separately, followed by their esterification. For the acid component, (1S)-trans-chrysanthemic acid derivatives can be synthesized using various asymmetric reactions. For instance, asymmetric cyclopropanation reactions, often catalyzed by chiral transition metal complexes, can introduce the desired stereochemistry at the C1 and C3 positions of the cyclopropane ring.
Similarly, the synthesis of the chiral α-cyano-3-phenoxybenzyl alcohol can be achieved through methods like the asymmetric reduction of the corresponding ketone or the use of enzymatic resolutions.
More advanced synthetic strategies may involve cascade reactions where multiple chiral centers are formed in a single, controlled sequence. For example, aza-Wittig reactions followed by 6π-electrocyclization have been explored for the synthesis of complex heterocyclic structures, and similar principles of stereocontrol could be adapted for pyrethroid synthesis. acs.org The goal of these pathways is to maximize the yield of the desired (1S)-trans isomer while minimizing the formation of other less active or inactive stereoisomers.
Chiral Resolution Techniques Employed in the Production and Purification of this compound
Chiral resolution is a crucial process for separating a racemic mixture into its individual enantiomers. In the context of Lambda-cyhalothrin, which is itself an enriched mixture, further purification to isolate a single enantiomer like this compound would rely on these techniques. inchem.org
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the analytical and preparative separation of pyrethroid enantiomers. oup.comtandfonline.com CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus separation. acs.org
Several types of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving pyrethroid isomers. tandfonline.comnih.gov For instance, cellulose tris-(3,5-dimethylphenylcarbamate) has been used for the chiral separation of lambda-cyhalothrin. researchgate.netepa.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. oup.comepa.gov Temperature also plays a significant role, with lower temperatures often leading to better resolution. oup.commdpi.com
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. waters.comeurl-pesticides.eu SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity of supercritical CO2 allows for faster and more efficient separations compared to HPLC. waters.com
Other Techniques: While chromatographic methods are prevalent, other resolution techniques exist. Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. acs.org After separation, the resolving agent is removed to yield the pure enantiomers.
Enzymatic resolution is another approach that takes advantage of the stereoselectivity of enzymes. An enzyme may selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.
Methodologies for Assessing Stereochemical Purity of this compound Formulations
Ensuring the stereochemical purity of a single-enantiomer formulation like this compound is critical for quality control and regulatory purposes. The primary methods for this assessment are chromatographic.
Chiral High-Performance Liquid Chromatography (HPLC): As with chiral resolution, chiral HPLC is the workhorse for analyzing the enantiomeric composition of pyrethroid formulations. nih.goveurl-pesticides.eu By using a validated chiral HPLC method, the presence and quantity of the desired (1S)-trans isomer can be determined, and the absence or low level of other stereoisomers can be confirmed. The area of the chromatographic peak corresponding to each enantiomer is proportional to its concentration in the sample.
Gas-Liquid Chromatography (GLC): Capillary gas-liquid chromatography with a sensitive detector, such as an electron capture detector (ECD), can also be used to separate and quantify pyrethroid isomers. epa.gov Specific temperature programs and column phases can resolve the different enantiomer pairs of cyhalothrin. epa.gov
Supercritical Fluid Chromatography (SFC): Coupled with mass spectrometry (SFC-MS/MS), this technique provides a robust and rapid method for determining the isomeric ratio of chiral pesticides. eurl-pesticides.eu
The validation of these analytical methods is crucial and typically involves assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), and the limit of quantification (LOQ). epa.govsemanticscholar.org
Below is a table summarizing common chiral stationary phases used for the separation of lambda-cyhalothrin enantiomers:
| Chiral Stationary Phase (CSP) | Common Name | Separation Mode | Reference |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenyl carbamate) | Chiralcel OD | Normal and Reversed Phase | oup.com |
| Amylose tris(3,5-dimethylphenyl carbamate) | Chiralpak AD | Normal and Reversed Phase | oup.comtandfonline.com |
| Cellulose tris(4-methyl benzoate) | Chiralcel OJ | Normal Phase | oup.comtandfonline.com |
| Cellulose tris[(S)-1-phenyl carbamate] | Chiralpak AS | Normal Phase | oup.com |
| Cellulose-based with immobilized chiral selector | Chiral Art Cellulose-SB | - | eurl-pesticides.eu |
Influence of Stereochemistry on Biological Efficacy and Selectivity in Target Pest Species
The stereochemistry of pyrethroid insecticides is a paramount determinant of their biological activity. jst.go.jpmichberk.com The insecticidal potency of these compounds is stereospecific, meaning that different isomers of the same molecule can exhibit vastly different levels of toxicity to target pests. annualreviews.orgwho.int This is because the primary target site of pyrethroids, the voltage-gated sodium channels in the insect nervous system, is a chiral protein complex that selectively binds to specific stereoisomers. sci-hub.se
For many pyrethroids, the insecticidal activity is concentrated in one or two isomers out of the several possible. annualreviews.orgarkat-usa.org In the case of cyhalothrin, the isomers that constitute lambda-cyhalothrin are the most biologically active. fao.org Further research has indicated that gamma-cyhalothrin, which is the single (1R,3R,αS)-enantiomer, is the most insecticidally active of all the cyhalothrin isomers. eurl-pesticides.euresearchgate.net
The stereoselectivity of biological action is not limited to the parent compound. The metabolism of pyrethroids within the organism can also be stereoselective, with different enantiomers being broken down at different rates. lacerta.de This can lead to the preferential persistence of the more toxic isomer.
The table below presents findings on the differential toxicity of lambda-cyhalothrin enantiomers in an aquatic organism, highlighting the profound impact of stereochemistry on biological efficacy.
| Organism | Enantiomer | Observed Effect | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | (-)-enantiomer | >162 times more acutely toxic than its antipode. | oup.com |
| (-)-enantiomer | 7.2 times stronger than the (+)-enantiomer in 96-hour embryo mortality. | oup.com | |
| Lizard (Eremias argus) | (+)-LCT | Higher metabolic rate and more significant disruption of the HPG axis compared to (-)-LCT. | lacerta.de |
| (-)-LCT | Lower metabolic rate. | lacerta.de |
The use of single, highly active isomers like this compound (or its enantiomer) can offer advantages in pest control. By using only the most potent isomer, the application rate can potentially be reduced while maintaining efficacy. This can lead to a lower environmental load of the pesticide and reduced impact on non-target organisms. michberk.comufms.br
Molecular and Cellular Mechanisms of Action of 1s Trans Lambda Cyhalothrin in Target Organisms
Neurophysiological Targets of (1S)-trans-Lambda-Cyhalothrin in Arthropod Nervous Systems
This compound, a synthetic pyrethroid insecticide, primarily targets the nervous system of arthropods. fbn.comagritell.com The principal site of action is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of nerve impulses, or action potentials, in electrically excitable cells. nih.govnih.govnih.gov These channels are integral transmembrane proteins found in both the central nervous system (CNS) and the peripheral nervous system (PNS) of insects.
The mechanism involves the disruption of the normal function of these sodium channels. fbn.comorst.edu By binding to the channels, the insecticide modifies their gating properties, leading to prolonged channel opening and a persistent influx of sodium ions. nih.govnih.govmdpi.comyoutube.com This sustained depolarization results in nerve hyperexcitability, causing repetitive nerve discharges. nih.govyoutube.comnih.gov Ultimately, this cascade of uncontrolled nerve firing leads to paralysis, often referred to as "knock-down," and the subsequent death of the insect. nih.govmdpi.com While the VGSC is the primary target, some studies have suggested that pyrethroids may also act at the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex, although the main insecticidal action is attributed to its effects on sodium channels. nih.gov
Interaction with Voltage-Gated Sodium Channels and Specific Pyrethroid Binding Sites
The interaction between this compound and the voltage-gated sodium channel is a highly specific, state-dependent process. Pyrethroids exhibit a much higher affinity for the open conformation of the sodium channel compared to the closed or resting state. nih.govmdpi.comnih.govresearchgate.netnih.gov This means the insecticide preferentially binds to and stabilizes channels that have been activated by a nerve impulse. nih.gov This stabilization prevents the channel from undergoing its normal, rapid inactivation and deactivation (closing), which is essential for repolarizing the nerve membrane and terminating the action potential. nih.govnih.govpnas.org The result is a prolonged sodium current that maintains the nerve in a state of excitation. nih.govmdpi.com
Molecular modeling and mutagenesis studies have identified specific binding sites for pyrethroids on the insect VGSC. nih.gov A dual-receptor site model has been proposed, with two distinct but potentially overlapping sites known as Pyrethroid Receptor Site 1 (PyR1) and Pyrethroid Receptor Site 2 (PyR2). nih.govnih.govresearchgate.netmdpi.com
PyR1: This site is considered the primary binding location and is situated in a hydrophobic cavity formed by the interface of different domains of the channel protein. Specifically, it involves the linker region between helices S4 and S5 of domain II (IIL45) and the transmembrane helices S5 of domain II (IIS5) and S6 of domain III (IIIS6). nih.govpnas.orgresearchgate.net
PyR2: A second potential site has been proposed in a quasi-symmetrical position involving domain interfaces I/II. nih.govresearchgate.net
These binding pockets are accessible from the lipid bilayer of the cell membrane, which is consistent with the lipophilic (fat-soluble) nature of pyrethroid insecticides. nih.govresearchgate.net The binding of the insecticide within this pocket is thought to physically impede the conformational changes required for the channel to close. nih.gov
Analysis of Molecular Dynamics and Conformational Changes Induced by this compound Binding
While molecular dynamics (MD) simulations specifically for this compound are not extensively detailed in available literature, computational modeling of pyrethroids in general provides significant insight into the induced conformational changes. nih.govmdpi.comtaylorfrancis.com These simulations are powerful tools for understanding the atomic-level interactions between an insecticide and its target protein. taylorfrancis.com
Homology models of insect sodium channels, often based on the crystal structures of related potassium or bacterial sodium channels, are used to predict how pyrethroids dock into their binding sites. nih.govmdpi.com These models show that the insecticide molecule fits snugly into the hydrophobic pocket of the PyR1 site. nih.gov The binding is stabilized by numerous hydrophobic and van der Waals interactions with specific amino acid residues lining the cavity. researchgate.net
The binding event induces critical conformational changes, or more accurately, prevents the channel from changing its conformation. The key effect is the stabilization of the channel in its open, ion-conducting state. nih.gov The movement of the S4 segments, which act as the channel's voltage sensors, and the subsequent movement of the S4-S5 linkers are crucial for channel gating. nih.gov By binding across multiple structural elements, including the IIS4-S5 linker and the S5/S6 helices, the pyrethroid molecule essentially acts as a molecular "wedge," holding the activation gate open and preventing the inactivation gate from occluding the pore. nih.govnih.govpnas.org This disruption of the channel's natural flexibility and movement is the molecular basis for the prolonged sodium currents that lead to neurotoxicity. nih.gov
Cellular and Subcellular Responses to this compound Exposure in Invertebrate Systems
Beyond the primary neurophysiological effects, exposure to Lambda-Cyhalothrin (B1674341) elicits a range of cellular and subcellular responses in invertebrate systems. Studies on insect cell lines, such as the Sf9 cell line derived from the fall armyworm (Spodoptera frugiperda), have demonstrated that Lambda-Cyhalothrin can induce genotoxicity. hu.edu.joresearchgate.netresearchgate.net
One of the key cellular responses is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. hu.edu.josin-chn.com This oxidative stress can lead to damage to critical biomolecules, including lipids, proteins, and DNA. sin-chn.comnih.gov The Comet assay, a technique for detecting DNA damage in individual cells, has shown that Lambda-Cyhalothrin can cause a statistically significant increase in DNA damage in Sf9 cells. hu.edu.joresearchgate.netresearchgate.net This suggests that the compound or its metabolites can interact with DNA, causing strand breaks or other lesions. hu.edu.jo Furthermore, this exposure can lead to an inhibition of cell growth and proliferation. researchgate.net In some vertebrate models, pyrethroid exposure has been linked to mitochondrial damage and the initiation of apoptosis (programmed cell death), suggesting that similar pathways may be affected in invertebrate cells. sin-chn.com
Table 1: Genotoxic Effects of Lambda-Cyhalothrin on Sf9 Insect Cells
| Concentration (µM) | DNA Damage Index (Arbitrary Units) | Cell Growth Inhibition (%) | Reference |
|---|---|---|---|
| 0.5 | 125 | 6 | hu.edu.joresearchgate.net |
| 5.0 | 100 | 24 | hu.edu.joresearchgate.net |
| 25.0 | 125 | 39 | hu.edu.joresearchgate.net |
| 100.0 | 158 | 51 | hu.edu.joresearchgate.net |
Environmental Fate and Ecotoxicological Implications of 1s Trans Lambda Cyhalothrin
Environmental Persistence and Degradation Pathways of (1S)-trans-Lambda-Cyhalothrin
The persistence of this compound in the environment is governed by a combination of photodegradation, microbial breakdown, and abiotic transformation processes. who.intepa.gov
Photodegradation Kinetics and Identification of Photolytic Products
Photodegradation is a significant pathway for the breakdown of lambda-cyhalothrin (B1674341) in the environment, particularly on soil surfaces and in aquatic systems. who.int When exposed to sunlight, lambda-cyhalothrin in a pH 5 buffer solution has a half-life of approximately 30 days. inchem.org On soil surfaces, the photodegradation is more rapid, with a half-life of less than 30 days in sunlight and under 2 days when exposed to a xenon arc lamp. inchem.org
Several photolytic products have been identified, resulting from processes such as decarboxylation, ester bond cleavage, and reductive dehalogenation. researchgate.netnih.gov Key photoproducts include:
(1RS)-cis-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid inchem.orgpublications.gc.ca
3-phenoxybenzoic acid who.intpublications.gc.ca
(RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate inchem.org
(3-phenoxyphenyl)acetonitrile researchgate.net
(3-phenoxyphenyl)methanol researchgate.net
Optical and geometrical isomerization of the parent compound also occurs during irradiation. inchem.org
Table 1: Photodegradation Half-life of Lambda-Cyhalothrin
Microbial Degradation Mechanisms and Characterization of Metabolites in Environmental Matrices
Microbial activity is a primary driver of lambda-cyhalothrin degradation in soil. who.intnih.gov The process primarily involves hydroxylation followed by the cleavage of the ester linkage. who.int This results in the formation of major degradation products that are further broken down, with significant mineralization to carbon dioxide. who.int The initial half-lives in soil typically range from 22 to 82 days. who.int
Several bacterial and fungal species have been identified for their ability to degrade pyrethroids. nih.gov For instance, Citrobacter braakii F37, isolated from pesticide factory sewage, has demonstrated the ability to degrade lambda-cyhalothrin, with a degradation rate of 81.1% after 72 hours of culture at pH 7.0. scientific.net The half-life in the culture liquid of this bacterium was 1.9 days at pH 7.0. scientific.net Other identified degrading microorganisms include Bacillus spp. and Raoultella ornithinolytica. nih.govmdpi.com
Key metabolites from microbial degradation include:
3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid who.int
3-phenoxybenzoic acid who.int
The amide derivative of cyhalothrin (B162358) who.int
Hydrolysis and Other Abiotic Transformation Processes
Hydrolysis of lambda-cyhalothrin is highly dependent on pH. who.int Under alkaline conditions (pH 9), it hydrolyzes rapidly with a half-life of approximately 7 days, primarily through ester cleavage. inchem.org At pH 7, no significant hydrolysis is observed, though slow isomerization can occur. inchem.org In acidic conditions (pH 5), neither hydrolysis nor isomerization is observed. inchem.org
The primary hydrolysis product under alkaline conditions is (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid . inchem.org
Transport and Distribution of this compound in Environmental Compartments
The movement and partitioning of this compound in the environment are influenced by its strong adsorption to soil and sediment particles. who.int
Soil Adsorption, Desorption, and Leaching Potential
Lambda-cyhalothrin exhibits strong adsorption to soil particles, which significantly limits its mobility. who.intepa.gov The average organic carbon-water (B12546825) partitioning coefficient (Koc) is high, at approximately 354,100, indicating a strong tendency to bind to soil organic matter. epa.gov This strong adsorption means that lambda-cyhalothrin and its degradation products have very low mobility in soil and are unlikely to leach into groundwater. inchem.org Studies have shown that even after extensive simulated rainfall, radioactive residues of the compound and its degradates remain in the top few centimeters of the soil column, with negligible amounts found in the leachate. inchem.org
The adsorption capacity is influenced by soil properties such as organic matter content and surface area. nih.gov For example, black soil with higher organic matter shows a greater adsorption affinity for lambda-cyhalothrin compared to red soil. nih.gov
Table 2: Soil Adsorption Coefficients (Kd) for Lambda-Cyhalothrin
Aquatic Transport and Sediment Partitioning Behavior
In aquatic environments, lambda-cyhalothrin rapidly partitions from the water column to sediment and suspended solids. epa.gov This strong partitioning is a key factor in its aquatic fate. epa.gov Once in the sediment, it can persist for extended periods. epa.gov While dissolved residues in water decrease quickly in the presence of suspended solids, the sediment can act as a reservoir for the compound. epa.gov
Studies in agricultural drainage ditches have shown that a significant portion of lambda-cyhalothrin becomes associated with aquatic plants and sediment shortly after entering the water. usda.gov One hour after a simulated runoff event, 87% of the measured lambda-cyhalothrin was found in plant material and 1% in the sediment, with only 12% remaining in the water. usda.gov This demonstrates the importance of both sediment and aquatic vegetation in sequestering the compound from the water column.
Atmospheric Volatilization and Potential for Long-Range Transport
The potential for a pesticide to volatilize and undergo long-range atmospheric transport is determined by several physicochemical properties, including vapor pressure and its persistence in the atmosphere. Lambda-cyhalothrin is characterized by a very low vapour pressure, which suggests that it does not readily enter the atmosphere as a vapor. inchem.org This property, combined with its tendency to adsorb strongly to soil particles, generally limits its atmospheric mobility. who.intinchem.org
However, once in the atmosphere, the fate of a chemical is governed by its susceptibility to degradation processes. The primary mechanism for the degradation of organic chemicals in the troposphere is through reaction with hydroxyl radicals (OH). The calculated photochemical oxidative degradation half-life (DT50) for lambda-cyhalothrin in the atmosphere is relatively short, which under normal circumstances would suggest a limited potential for long-range transport. nih.gov
Despite a low vapor pressure, pesticides can be transported over significant distances through spray drift, where small droplets are carried by wind, or by adhering to dust particles that become airborne. iupac.orgboell.org Studies have shown that pesticides with low volatility can be detected in regions far from their application sites, including the Arctic, indicating that long-range atmospheric transport is a viable pathway for environmental distribution. muni.czacs.org This transport can occur within days on a regional scale and over more extended periods for interhemispheric movement. iupac.org
Recent research has highlighted that numerous currently used pesticides, previously thought to be non-persistent in the atmosphere, are capable of long-distance atmospheric transport and have been detected in remote locations. muni.czacs.org This suggests that the models used to predict the atmospheric half-lives and transport potential of these compounds may need re-evaluation. muni.cz While specific data for this compound is not available, the characteristics of the lambda-cyhalothrin mixture suggest that while direct volatilization is low, transport via spray drift and atmospheric particles cannot be entirely discounted as a mechanism for its distribution in the environment.
Ecotoxicity to Non-Target Organisms and Advanced Ecological Risk Assessment
Impact on Aquatic Invertebrate and Fish Populations
Lambda-cyhalothrin exhibits high toxicity to a wide range of aquatic organisms, including invertebrates and fish, under laboratory conditions. who.intorst.eduinchem.org The toxicity is evident at very low concentrations, with reported 96-hour median lethal concentration (LC50) values for fish ranging from 0.2 to 1.3 µg/L. who.int For aquatic invertebrates, the 48-hour median effective concentration (EC50) values are even lower, ranging from 0.008 to 0.4 µg/L. who.int This high level of toxicity classifies lambda-cyhalothrin as very highly toxic to these organisms. epa.gov
The toxicity of lambda-cyhalothrin to aquatic life can be influenced by environmental factors. For instance, its toxicity to fish is observed to be greater at cooler temperatures. inchem.org Furthermore, due to its hydrophobic nature, lambda-cyhalothrin strongly adsorbs to suspended solids and sediments in the water column. who.intorst.edu This adsorption can reduce the bioavailability of the compound in the water, which may lessen the acute risk to some aquatic organisms in field situations. orst.edu However, this also leads to the accumulation of residues in sediment, which can then pose a chronic risk to benthic organisms. researchgate.net
Sub-lethal effects in fish exposed to lambda-cyhalothrin have also been documented and include a range of behavioral and physiological changes such as erratic swimming, loss of balance, rapid or labored respiration, and surfacing for air. epa.gov
| Toxicity of Lambda-Cyhalothrin to Aquatic Organisms | | :--- | :--- | :--- | :--- | | Organism | Endpoint | Value (µg/L) | Reference | | Fish (general) | 96-h LC50 | 0.2 - 1.3 | who.int | | Bluegill sunfish | LC50 | 0.21 | inchem.org | | Rainbow trout | LC50 | 0.24 | inchem.org | | Golden orfe (Leuciscus idus) | 96-h LC50 | 0.078 | epa.gov | | Sheepshead minnow (Cyprinodon variegatus) | NOEL (larval weight) | 0.25 | who.int | | Aquatic invertebrates (general) | 48-h EC50 | 0.008 - 0.4 | who.int | | Daphnia magna | Life-cycle NOEL | ~0.0025 | who.int | | Mysid shrimp (Mysidopsis bahia) | 96-h LC50 | 0.0041 | regulations.gov |
Effects on Terrestrial Arthropods, Including Pollinators and Beneficial Insects
Lambda-cyhalothrin is recognized for its potent insecticidal activity, which extends to non-target terrestrial arthropods, including crucial species like pollinators and other beneficial insects. who.int Laboratory studies have demonstrated that lambda-cyhalothrin is highly toxic to honeybees, with a reported oral LD50 of 0.97 µ g/bee . who.int
Field studies, however, have sometimes shown a lower risk to bees than what might be predicted from laboratory toxicity data. orst.edu This discrepancy is often attributed to the repellent properties of some lambda-cyhalothrin formulations, which can cause bees to cease foraging on treated crops, thereby reducing their exposure. who.intinchem.org Nevertheless, some field and semi-field studies have recorded significant mortality in honeybees and a decline in the abundance of various insect pollinators following the application of lambda-cyhalothrin. pu.edu.pk One study noted that the residual effect of the insecticide could persist for up to 10 days in the field. pu.edu.pk
The impact of lambda-cyhalothrin is not limited to pollinators. Research has shown that it can negatively affect a broad spectrum of beneficial insects that contribute to natural pest control. ub.edu Studies have been conducted on various non-target arthropods, including ground beetles, predatory hoverflies, parasitic wasps, and spiders. europa.eu The application of lambda-cyhalothrin has the potential to disrupt the populations of these beneficial predators, which can have cascading effects on the ecosystem. ub.edu For instance, by reducing the numbers of natural predators, the use of such a broad-spectrum insecticide could inadvertently lead to secondary pest outbreaks.
| Toxicity of Lambda-Cyhalothrin to Terrestrial Arthropods | | :--- | :--- | :--- | :--- | | Organism | Endpoint | Value | Reference | | Honeybee (Apis mellifera) | Oral LD50 | 0.97 µ g/bee | who.int | | Honeybee (Apis mellifera) | Contact LD50 | 0.051 µ g/bee | orst.edu | | Honeybee (Apis mellifera) | Semi-field mortality | 75% | pu.edu.pk |
Influence on Soil Microorganisms and Ecosystem Function
The application of pesticides can alter the biological and biochemical processes within the soil, which are vital for maintaining ecosystem health. The influence of lambda-cyhalothrin on soil microbial communities has been the subject of various studies, with differing outcomes.
Some research indicates that lambda-cyhalothrin can have an inhibitory effect on soil microorganisms. One study found that the application of lambda-cyhalothrin led to a decrease in both bacterial and fungal counts in the soil compared to untreated control samples. bsss.bg Another study reported that a high dose of lambda-cyhalothrin significantly lowered the growth of Bacillus subtilis. bsss.bg
Conversely, other studies suggest that the effects can be stimulatory or that certain microbial populations can tolerate the presence of the insecticide. For example, one investigation found that lambda-cyhalothrin, along with other insecticides, enhanced the population of soil microorganisms immediately after application, and this stimulating effect was retained for over 30 days. scialert.net Another study observed that while some bacteria were negatively affected, lambda-cyhalothrin supported the growth of others. umyu.edu.ng This suggests that the insecticide can cause shifts in the microbial community structure.
Bioaccumulation and Biomagnification Potential in Ecological Food Chains
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.
Lambda-cyhalothrin has a high n-octanol-water partition coefficient (log Pow), which indicates a strong tendency to partition into fatty tissues and thus a potential for bioaccumulation. who.int Laboratory studies have confirmed this potential, with rapid uptake observed in fish. who.int The bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in an aquatic organism from water, has been reported to be as high as 2,240 in fish for lambda-cyhalothrin. researchgate.net Another source reports BCF values for cyhalothrin in fish and daphnids in a soil/water system of 19 and 194, respectively, indicating that the presence of sediment can reduce bioaccumulation. regulations.gov
Despite the high potential for bioaccumulation, studies have also shown that the depuration, or the elimination of the chemical from the organism, can be relatively rapid once the exposure is stopped. who.intinchem.org For fish, the half-life for the elimination of accumulated residues has been reported to be around 7 days. inchem.org
The potential for biomagnification of lambda-cyhalothrin in food chains is a concern due to its high BCF. researchgate.netnih.gov The consumption of organisms that have accumulated lambda-cyhalothrin can lead to the transfer and further concentration of the pesticide at higher trophic levels. researchgate.netnih.gov For example, one study noted that the combination of pesticides, including lambda-cyhalothrin, could bioaccumulate in fish and potentially pose a threat to human health through the food chain. ku.ac.bd
| Bioaccumulation Data for Lambda-Cyhalothrin | | :--- | :--- | :--- | :--- | | Parameter | Organism | Value | Reference | | log Pow | - | 7.0 | who.int | | Bioconcentration Factor (BCF) | Fish | 2,240 | researchgate.net | | Bioconcentration Factor (BCF) | Fish (in soil/water system) | 19 | regulations.gov | | Bioconcentration Factor (BCF) | Daphnids (in soil/water system) | 194 | regulations.gov | | Depuration Half-life | Fish | 7 days | inchem.org | | Depuration Half-life | Daphnids | 1 day | who.int |
Insecticide Resistance Evolution and Management Strategies for 1s Trans Lambda Cyhalothrin
Molecular Mechanisms of Resistance to (1S)-trans-Lambda-Cyhalothrin in Pest Populations
Insects have evolved a variety of sophisticated molecular mechanisms to counteract the toxic effects of this compound. These adaptations primarily involve modifications at the insecticide's target site and enhanced metabolic detoxification.
The primary target for pyrethroid insecticides, including lambda-cyhalothrin (B1674341), is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comnih.gov Mutations in the gene encoding this channel can reduce the binding affinity of the insecticide, leading to a state of insensitivity known as knockdown resistance (kdr). nih.govnih.gov
The most well-characterized kdr mutation is a single nucleotide polymorphism (SNP) resulting in an amino acid substitution from leucine to phenylalanine at position 1014 (L1014F). nih.govresearchgate.net This mutation is a significant contributor to pyrethroid resistance across many pest species. nih.gov Another mutation, M918T, in combination with L1014F, can confer an even higher level of resistance, a phenomenon termed "super-kdr". researchgate.net Functional studies have demonstrated that the M918T/L1014F double mutation can render the sodium channel completely insensitive to high concentrations of pyrethroids. researchgate.net
Studies in various insect populations have documented the prevalence of these mutations. For instance, research on the tropical bed bug, Cimex hemipterus, has identified super-kdr mutations as a cause for high resistance to pyrethroids. nih.gov Similarly, the L1014F allele is widespread in Anopheles gambiae populations, contributing to resistance against lambda-cyhalothrin. nih.gov While these mutations are a primary mechanism, the level of resistance can vary, suggesting the involvement of other mechanisms. mdpi.comfao.org For example, a study on Aedes aegypti showed that while the 1534C allele (another kdr mutation) was fixed in the population after prolonged exposure, the resistance ratio continued to increase, pointing to additional resistance mechanisms. mdpi.com
Table 1: Key kdr and super-kdr Mutations Conferring Resistance to Lambda-Cyhalothrin
| Mutation | Associated Resistance Level | Common Pest Species |
|---|---|---|
| L1014F | kdr | Anopheles gambiae, Musca domestica |
| M918T + L1014F | super-kdr | Musca domestica, Cimex hemipterus |
| V419L, L925I, I936F | kdr-type | Cimex lectularius |
Metabolic resistance is a critical defense mechanism where insects utilize detoxification enzymes to break down or sequester insecticides before they can reach their target site. nih.govresearchgate.netbiomedcentral.com Among these, the cytochrome P450 monooxygenases (P450s) play a central role in detoxifying lambda-cyhalothrin. nih.govnih.govnih.govcabidigitallibrary.org
This resistance is often characterized by the overexpression of specific P450 genes. nih.govnih.gov For example, in a lambda-cyhalothrin-resistant population of the mirid bug Apolygus lucorum, seven P450 genes were found to be significantly overexpressed compared to a susceptible population. nih.gov Similarly, studies on the fall armyworm, Spodoptera frugiperda, identified the overexpression of multiple P450 genes, including CYP337B5 and CYP321B1, in resistant strains. nih.gov RNA interference (RNAi) targeting these specific genes significantly increased the susceptibility of the resistant larvae to lambda-cyhalothrin, confirming their role in resistance. nih.gov
The involvement of P450s is often confirmed using synergist bioassays. Piperonyl butoxide (PBO), an inhibitor of P450 activity, can significantly increase the toxicity of lambda-cyhalothrin in resistant strains, indicating that P450-mediated metabolism is a key component of the resistance. nih.govnih.gov For instance, in Spodoptera frugiperda and Apolygus lucorum, PBO markedly enhanced the efficacy of lambda-cyhalothrin, pointing to P450s as the primary detoxification pathway. nih.govnih.gov
Table 2: Overexpressed Cytochrome P450 Genes in Lambda-Cyhalothrin Resistant Pests
| Pest Species | Overexpressed P450 Genes | Fold Increase in Activity/Expression (if reported) |
|---|---|---|
| Spodoptera frugiperda | CYP337B5, CYP321B1 | Multiple genes significantly up-regulated |
| Apolygus lucorum | 7 distinct P450 genes | ECOD activity 1.78-fold higher in resistant strain |
In addition to P450s, other enzyme families, such as carboxylesterases (CarEs) and glutathione S-transferases (GSTs), are frequently implicated in metabolic resistance to lambda-cyhalothrin. nih.govresearchgate.net
Elevated esterase activity has been linked to pyrethroid resistance in numerous insect species. researchgate.net Synergism tests in West African populations of Spodoptera frugiperda indicated that esterases play a moderate role in the observed resistance to lambda-cyhalothrin. nih.gov
Glutathione S-transferases contribute to resistance through two main pathways: direct detoxification of the insecticide and protection against oxidative stress induced by insecticide exposure. researchgate.netlatrobe.edu.aunih.gov GSTs can facilitate the elimination of lipid peroxidation products that result from pyrethroid-induced stress. researchgate.netnih.gov In the bean flower thrips, Megalurothrips usitatus, the gene MuGSTs1 was significantly upregulated in response to lambda-cyhalothrin. researchgate.netnih.gov Inhibition of GST activity in this species led to a 7.91-fold increase in sensitivity to the insecticide, confirming the pivotal role of GSTs in their defense mechanism. nih.gov In the codling moth, Cydia pomonella, several GST genes were upregulated upon lambda-cyhalothrin exposure, and certain recombinant GST proteins were shown to bind and metabolize the insecticide, suggesting a role in sequestration. latrobe.edu.au
Table 3: Role of GSTs in Lambda-Cyhalothrin Resistance
| Pest Species | Key GST Gene/Finding | Mechanism |
|---|---|---|
| Megalurothrips usitatus | Upregulation of MuGSTs1 | Enhanced antioxidant defense |
| Cydia pomonella | Upregulation of 17 GST genes | Sequestration and metabolism |
| Plutella xylostella | Upregulation of PxGSTD3 | Detoxification and metabolism |
Behavioral resistance involves heritable changes in pest behavior that reduce their exposure to lethal doses of an insecticide. This can include avoidance of treated surfaces or changes in feeding patterns. However, demonstrating that such behaviors are true, genetically-based resistance mechanisms, rather than simple aversion or repellency, is challenging. researchgate.net
While the concept is acknowledged, specific, well-documented cases of behavioral resistance to this compound are not extensively reported in the scientific literature. Most studies on lambda-cyhalothrin resistance focus on the more prominent physiological mechanisms like target-site insensitivity and metabolic detoxification. researchgate.net Further research is required to unequivocally identify and characterize heritable behavioral traits that contribute to resistance in field populations.
Genetic Basis and Development of Molecular Markers for this compound Resistance
The genetic basis of resistance to lambda-cyhalothrin is often complex. In Spodoptera frugiperda, for example, resistance has been characterized as autosomal, incompletely dominant, and polygenic, meaning it is controlled by multiple genes located on non-sex chromosomes. nih.govmatilda.science The polygenic nature highlights that resistance is often a result of the interplay between different mechanisms, such as target-site mutations and the overexpression of several detoxification genes. nih.gov
This understanding of the genetic underpinnings allows for the development of molecular markers to detect and monitor resistance in pest populations. biomedcentral.comcgiar.org These tools are essential for implementing effective resistance management strategies. biorxiv.org
Common molecular techniques used include:
Polymerase Chain Reaction (PCR): Used to amplify specific DNA sequences, such as the regions of the VGSC gene where kdr mutations occur. Techniques like Allele-Specific PCR or PCR-RFLP can then be used to genotype individuals. researchgate.net
Quantitative PCR (qPCR): This method can be used for high-throughput detection of target-site mutations (e.g., kdr alleles) and to quantify the expression levels of detoxification genes (e.g., P450s, GSTs) associated with metabolic resistance. researchgate.net
DNA Sequencing: Direct sequencing of genes like the VGSC can confirm known mutations and identify novel ones that may contribute to resistance. mdpi.com
Transcriptomics (RNA-seq): This powerful approach allows for a comprehensive analysis of gene expression, helping to identify a wide range of genes, including novel ones, that are differentially expressed in resistant versus susceptible populations. mdpi.combiorxiv.org
The development of diagnostic assays, such as TaqMan qPCR assays for specific kdr mutations, provides a rapid and accurate method for screening large numbers of field-collected insects, enabling early detection of resistance and informing control decisions. biomedcentral.com
Strategic Approaches for Resistance Monitoring Programs and Methodologies for this compound
The evolution of insecticide resistance is a significant threat to the sustained efficacy of this compound. Proactive and reactive resistance monitoring programs are crucial for detecting changes in the susceptibility of target pest populations and for implementing timely management strategies. irac-online.orglsuagcenter.com These programs are essential for validating field control failures and understanding long-term susceptibility trends. lsuagcenter.com
A comprehensive resistance monitoring program for this compound involves several strategic approaches. Proactive monitoring aims to detect the early stages of resistance development, allowing for adjustments in management practices before control failures become widespread. irac-online.org This often involves collecting insect samples from areas with high insecticide use and assessing their susceptibility in a laboratory setting. irac-online.org Reactive monitoring, on the other hand, is initiated in response to reports of diminished field performance to determine if resistance is the underlying cause. irac-online.orglsuagcenter.com
Methodologies for monitoring resistance to this compound, a pyrethroid insecticide, can be broadly categorized into phenotypic and molecular assays.
Phenotypic Assays: These methods measure the response of whole organisms to the insecticide.
Topical Application: This laboratory-based method involves the direct application of known doses of this compound to individual insects to determine the lethal dose (LD50).
Diet Bioassay: Insects are fed a diet treated with varying concentrations of the insecticide to determine the lethal concentration (LC50).
CDC Bottle Bioassay: This widely used method involves exposing mosquitoes to a predetermined concentration of the insecticide inside a coated bottle. who.int It measures the time required to incapacitate susceptible insects, providing a rapid assessment of resistance. who.int
WHO Tube Test: This standardized method exposes insects to insecticide-impregnated papers for a fixed time. who.int The mortality rate is recorded after a 24-hour recovery period, and survivors are considered potentially resistant. who.int
Molecular and Biochemical Assays: These techniques identify the specific mechanisms responsible for resistance.
PCR-based Assays: Polymerase Chain Reaction (PCR) is used to detect specific genetic mutations associated with pyrethroid resistance. The most common is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel, which is the target site for pyrethroids. youtube.commdpi.com
Biochemical Assays: These assays measure the activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), which can metabolize the insecticide before it reaches its target site. youtube.commdpi.com Microplate assays can be used to quantify the levels of these enzymes in individual insects. youtube.com
Synergist Bioassays: The use of synergists, such as piperonyl butoxide (PBO), which inhibits P450 enzymes, in conjunction with phenotypic bioassays can help determine if metabolic resistance is present. nih.gov A significant increase in mortality when the synergist is used indicates the involvement of these enzymes in resistance. nih.gov
Table 1: Methodologies for this compound Resistance Monitoring
| Methodology Category | Specific Technique | Principle | Key Information Provided |
|---|---|---|---|
| Phenotypic Assays | Topical Application / Diet Bioassay | Exposes insects to known insecticide concentrations to measure mortality. | Determines lethal dose/concentration values (LD50/LC50) and resistance ratios. |
| CDC Bottle Bioassay | Measures the time it takes for a fixed insecticide dose to incapacitate insects. who.int | Rapidly detects resistance in a population based on time-mortality data. who.int | |
| WHO Tube Test | Exposes insects to a standard discriminating concentration of insecticide on paper. who.int | Determines the percentage of resistant individuals in a population based on survival after 24 hours. who.int | |
| Molecular & Biochemical Assays | PCR for kdr Mutations | Detects specific point mutations in the voltage-gated sodium channel gene. youtube.commdpi.com | Identifies target-site insensitivity as a resistance mechanism. youtube.com |
| Biochemical Assays | Measures the activity of detoxification enzymes (e.g., P450s, Esterases). youtube.commdpi.com | Quantifies metabolic resistance levels in a population. youtube.com | |
| Synergist Bioassays (e.g., with PBO) | Compares insecticide toxicity with and without an enzyme inhibitor. nih.gov | Implicates specific enzyme families (e.g., P450s) in metabolic resistance. nih.gov |
Development of Sustainable Resistance Management and Stewardship Programs for this compound Efficacy
Maintaining the long-term efficacy of this compound requires the implementation of sustainable resistance management strategies and comprehensive stewardship programs. croplife.org.au The primary goal of these programs is to prevent or delay the development of resistance, or to regain susceptibility in populations where resistance has already emerged. croplife.org.au
Effective resistance management is a critical component of Integrated Pest Management (IPM). fbn.compomais.com An IPM approach combines multiple control tactics, including biological, cultural, and mechanical methods, to minimize reliance on any single insecticide. pomais.com When insecticides are necessary, a key strategy is the rotation of different modes of action (MoA). fbn.comtamu.edu Continuous use of this compound or other pyrethroids (IRAC Group 3A) selects for resistance; therefore, rotating to insecticides from different chemical classes with different target sites disrupts this selection process. tamu.edu
Stewardship programs play a vital role in promoting the responsible use of this compound. These programs often involve collaboration between manufacturers, distributors, regulatory agencies, and end-users to provide education and best practice guidelines. croplife.org.aucanada.ca A key component of stewardship is adherence to product labels, which provide crucial information on application timing and intervals to avoid overuse. croplife.org.aufbn.com
Table 2: Key Strategies for Sustainable Resistance Management of this compound
| Strategy | Description | Objective |
|---|---|---|
| Mode of Action (MoA) Rotation | Alternating this compound (Group 3A) with insecticides from different MoA groups in successive applications or generations of pests. fbn.comtamu.edu | To prevent the selection of pests resistant to a single mode of action. |
| Integrated Pest Management (IPM) | Utilizing a combination of control methods (biological, cultural, physical) and using insecticides only when pest populations exceed economic thresholds. fbn.compomais.com | To reduce overall selection pressure by minimizing insecticide applications. |
| Use of Refuges | Maintaining a portion of the pest population that is not exposed to the insecticide, allowing susceptible individuals to survive and interbreed with resistant ones. fbn.com | To dilute the frequency of resistance genes in the pest population. |
| Adherence to Label Instructions | Following the specified application intervals and making timely applications according to scouting and established thresholds. croplife.org.aufbn.com | To avoid sublethal exposure and excessive use that can accelerate resistance development. |
| Field Scouting | Regularly monitoring pest populations and the effectiveness of treatments to detect potential control failures early. fbn.com | To quickly identify potential resistance issues and adapt management tactics accordingly. |
| Stewardship and Education | Implementing national programs to promote proper handling, use, and risk mitigation measures among users. canada.ca | To ensure responsible use and extend the effective lifespan of the insecticide. |
Studies have shown that continuous selection pressure with lambda-cyhalothrin can lead to the development of high levels of resistance in pest populations, such as the house fly (Musca domestica). nih.gov Furthermore, this selection can result in cross-resistance to other pyrethroids. nih.gov Therefore, the strategic implementation of the management practices outlined above is essential for preserving the utility of this compound as an effective pest control tool.
Advanced Analytical Methodologies for 1s Trans Lambda Cyhalothrin and Its Metabolites in Environmental and Biological Matrices
Chromatographic Techniques for Chiral Separation and Quantification of (1S)-trans-Lambda-Cyhalothrin Isomers
Lambda-cyhalothrin (B1674341) is comprised of a pair of enantiomers: (R)-α-cyano-3-phenoxybenzyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate. eurl-pesticides.eu Due to the distinct biological activities and degradation rates of individual stereoisomers, chiral separation is crucial for accurate risk assessment. researchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of pyrethroids. google.com For the isomeric analysis of lambda-cyhalothrin, the use of chiral capillary columns is essential. Fused silica (B1680970) columns, such as those coated with OV-101, can separate the diastereoisomeric pairs of cyhalothrin (B162358). who.int While standard GC methods may show lambda-cyhalothrin as a single peak, specialized chiral columns can resolve the enantiomers. who.int
A significant challenge with GC-based methods for pyrethroids containing a cyano group is the potential for thermal isomerization during injection. eurl-pesticides.eu This can alter the isomeric composition of the sample and lead to inaccurate quantification. To mitigate this, techniques like programmable temperature vaporizer (PTV) injectors operated in a simulated on-column injection mode can be employed. thermofisher.com GC-MS operated in the selected ion monitoring (SIM) mode enhances the selectivity and sensitivity of the analysis, allowing for both qualitative and quantitative confirmation of the isomers. epa.gov
Table 1: GC-MS Parameters for Pyrethroid Analysis
| Parameter | Condition | Reference |
| Column | Thermo Scientific™ TraceGOLD™ TG-5SilMS | thermofisher.com |
| Injector | Programmable Temperature Vaporizer (PTV) | thermofisher.com |
| Detector | Mass Spectrometer (MS) in SIM mode | thermofisher.comepa.gov |
| Carrier Gas | Helium | epa.gov |
Chiral Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the enantiomeric resolution of lambda-cyhalothrin, largely because it avoids the high temperatures that can cause isomerization in GC systems. eurl-pesticides.eu This technique offers high sensitivity and selectivity, which is critical for analyzing complex environmental and biological samples. chromatographyonline.com
Successful enantiomeric separation has been achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188). eurl-pesticides.eunih.gov For instance, a Lux cellulose-3 column has been shown to effectively separate lambda-cyhalothrin enantiomers. mdpi.com The mobile phase composition is a critical factor in achieving optimal separation and ensuring compatibility with the mass spectrometer's electrospray ionization (ESI) source. chromatographyonline.com A mixture of methanol (B129727) and water is often used as the mobile phase. mdpi.com
Recent studies have demonstrated the validation of enantioselective LC-MS/MS methods for the analysis of lambda-cyhalothrin isomers in various matrices, including cucumber, orange juice, wheat flour, and infant formula, with limits of quantification (LOQ) as low as 0.01 mg/kg. chemreg.neteurl-pesticides.eu
Table 2: LC-MS/MS Conditions for Enantiomeric Resolution of Lambda-Cyhalothrin
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Cellulose-based (e.g., Lux cellulose-3) | eurl-pesticides.eumdpi.com |
| Mobile Phase | Methanol/Water | mdpi.com |
| Ionization | Electrospray Ionization (ESI) | researchgate.net |
| Detector | Tandem Mass Spectrometer (MS/MS) | eurl-pesticides.eu |
Supercritical Fluid Chromatography (SFC) presents a compelling alternative to both GC and LC for the chiral separation of pyrethroids. researchgate.netnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. labrulez.com
SFC coupled with mass spectrometry (SFC-MS/MS) has been successfully applied to the analysis of lambda-cyhalothrin enantiomers. nih.gov Polysaccharide-based chiral stationary phases are also commonly used in SFC for this purpose. researchgate.net The technique has been shown to provide similar sensitivity to GC-MS, with limits of quantification around 2 µg/kg in vegetable matrices. researchgate.net One of the key advantages of SFC is the potential for enhanced ionization efficiency in the mass spectrometer due to the low flow rate and absence of water in the mobile phase. researchgate.net
Advanced Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices
The accurate analysis of this compound at trace levels in diverse matrices such as soil, water, and biological tissues is highly dependent on the efficiency of the sample preparation and extraction protocols. The goal is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.
For soil and sediment samples, common extraction techniques include sonication with organic solvents like n-hexane or acetonitrile (B52724). bohrium.com Pressurized fluid extraction (PFE) is another effective method for these matrices. researchgate.net Following extraction, a cleanup step is often necessary to remove co-extracted substances that could interfere with the analysis. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or silica. epa.govresearchgate.netfao.org
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. eurl-pesticides.euscilit.com This approach typically involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The QuEChERS protocol has been successfully validated for the analysis of lambda-cyhalothrin in various commodities. chemreg.netscilit.com
For water samples, which may contain very low concentrations of the pesticide, a pre-concentration step is usually required. Solid-phase extraction is the most common method, where a large volume of water is passed through a cartridge that retains the analyte, which is then eluted with a small volume of an organic solvent. thermofisher.comepa.gov
In the case of biological samples like tissues or feces, the extraction process often begins with homogenization in a solvent such as acetonitrile. fao.orglacerta.de For fatty tissues, additional cleanup steps like gel permeation chromatography (GPC) may be necessary to remove lipids. researchgate.net
Table 3: Sample Preparation Techniques for Lambda-Cyhalothrin Analysis
| Matrix | Extraction Method | Cleanup Method | Reference |
| Soil/Sediment | Sonication, Pressurized Fluid Extraction (PFE) | Solid-Phase Extraction (SPE) | bohrium.comresearchgate.net |
| Fruits/Vegetables | QuEChERS | Dispersive SPE (d-SPE) | eurl-pesticides.euscilit.com |
| Water | Solid-Phase Extraction (SPE) | - | thermofisher.comepa.gov |
| Biological Tissues | Homogenization with Acetonitrile | Gel Permeation Chromatography (GPC), SPE | researchgate.netfao.org |
Development and Validation of High-Sensitivity Detection Methods for Trace Levels of this compound
Achieving high sensitivity is paramount for detecting trace levels of this compound in environmental and biological samples, as even low concentrations can be of toxicological concern. The development and validation of analytical methods are guided by international standards to ensure the reliability and comparability of results. scilit.com
The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of these methods. For lambda-cyhalothrin, methods have been developed with LOQs in the low microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range for solid samples, and nanogram per liter (ng/L) for water samples. researchgate.netresearchgate.net For example, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for beeswax achieved an LOQ of 40 ng/g for lambda-cyhalothrin. researchgate.nettandfonline.com In water, GC-ECD methods have reached detection limits of 1-3 ng/L. researchgate.net
Method validation involves assessing several parameters, including linearity, specificity, accuracy (as recovery), precision (as repeatability and reproducibility), and ruggedness. scilit.com Recovery studies, where samples are fortified with a known amount of the analyte, are performed to evaluate the accuracy of the extraction and analysis procedure. Acceptable recovery rates are typically in the range of 70-120%. scilit.comresearchgate.net The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample at the beginning of the analysis, can help to correct for variations in extraction efficiency and instrumental response. epa.govfao.org
Spectroscopic and Spectrometric Characterization of this compound Degradation Products
Understanding the degradation of this compound in the environment and its metabolism in organisms is crucial for a complete risk assessment. This requires the identification and characterization of its degradation products and metabolites. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS and LC-MS), is the primary tool for this purpose.
The primary metabolic pathway for lambda-cyhalothrin involves the cleavage of the ester bond, yielding a cyclopropanecarboxylic acid moiety and a phenoxybenzyl alcohol moiety. who.intnih.gov These initial metabolites can undergo further transformations. For instance, the phenoxybenzyl portion can be metabolized to 3-phenoxybenzoic acid. fao.org
In studies investigating the biodegradation of lambda-cyhalothrin by microorganisms, GC-MS analysis has been used to identify intermediate metabolites. nih.gov The mass spectra of the detected compounds are compared with spectral libraries (like NIST) and published data to confirm their identity. nih.gov
Non-targeted screening using high-resolution mass spectrometry (e.g., LC-Q-TOF/MS) is an emerging approach for identifying a broader range of degradation products and metabolites without the need for authentic standards for every potential compound. nih.gov This can reveal unexpected transformation pathways and provide a more comprehensive picture of the fate of the parent compound.
Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to characterize the functional groups present in lambda-cyhalothrin and its degradation products, providing complementary information to mass spectrometric data. acs.org
Application of Biosensors and Immunochemical Assays in this compound Analysis
The detection of this compound and its metabolites in complex environmental and biological matrices requires analytical methods that are not only sensitive and specific but also rapid and cost-effective for high-throughput screening. isca.inbohrium.com While conventional chromatographic techniques are highly accurate, they can be time-consuming and require extensive sample preparation and skilled operators. isca.inbohrium.com Biosensors and immunochemical assays present attractive alternatives, offering high sensitivity, portability, and the potential for on-site, real-time analysis. bohrium.comresearchgate.net These methods leverage highly specific biological recognition elements, such as enzymes, antibodies, and nucleic acid aptamers, to detect target analytes. scirp.orgnih.gov
Biosensors for Pyrethroid Analysis
Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to convert the biochemical interaction into a measurable signal. bohrium.comscirp.org For pyrethroid analysis, including lambda-cyhalothrin, electrochemical and optical biosensors are the most reviewed types. nih.govmdpi.com The recognition elements can be enzymes, aptamers, or artificial receptors like molecularly imprinted polymers. nih.gov
Enzyme-based biosensors often rely on the principle of enzyme inhibition or the direct measurement of products from an enzymatic reaction. scirp.orgnih.gov For instance, enzymes like acetylcholinesterase (AChE) and laccase have been utilized in biosensor construction. nih.govresearchgate.net Laccase, in particular, has been explored for its ability to catalyze the biodegradation of pyrethroids. researchgate.net An electrochemical biosensor using laccase immobilized on a thin-film gold electrode was developed for the detection of 3-Phenoxybenzaldehyde (3-PBA), a common metabolite of Type II pyrethroids like lambda-cyhalothrin. researchgate.net This biosensor operated by catalyzing the direct oxidation of 3-PBA and demonstrated a linear detection range of 5 to 50 μM, with a limit of detection (LOD) of 0.061 μM. researchgate.net
Aptamers, which are single-stranded DNA or RNA molecules, have also been employed as recognition elements due to their high specificity and affinity for target molecules. mdpi.com A colorimetric aptasensor was developed for λ-cyhalothrin detection with a calculated limit of detection of 0.0186 µg/mL. researchgate.net Another approach utilized fluorescence quenching of porous organic polymers for the detection of several pesticides, including lambda-cyhalothrin. acs.org
Table 1: Performance of Selected Biosensors for Lambda-Cyhalothrin and its Metabolites
| Analyte | Biosensor Type | Recognition Element | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| 3-Phenoxybenzaldehyde (Metabolite) | Electrochemical | Laccase Enzyme | Not specified | 5 - 50 µM | 0.061 µM | researchgate.net |
| Lambda-Cyhalothrin | Colorimetric Aptasensor | Aptamer (LCT-1-39) | Pear and Cucumber | Not specified | 0.0186 µg/mL | researchgate.net |
| Lambda-Cyhalothrin | Fluorescence Turn-off/On | Bovine Serum Albumin/Bromelain-Au Nanoclusters | Not specified | Not specified | Not specified | nih.gov |
Immunochemical Assays
Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for pesticide analysis due to their high specificity, sensitivity, and simplicity. mdpi.comucanr.edu These assays are based on the specific binding reaction between an antigen (the target analyte) and an antibody. ucanr.edu For small molecules like lambda-cyhalothrin, a competitive immunoassay format is typically employed. researchgate.netucanr.edu
The development of an immunoassay requires the synthesis of a hapten—a modified version of the target molecule—which is then conjugated to a carrier protein to become immunogenic and produce antibodies. researchgate.netucanr.edu Several immunoassays have been developed for lambda-cyhalothrin and other pyrethroids. nih.gov A one-step synthesis for a lambda-cyhalothrin hapten was developed by transforming the cyanide group into an amide, which was then used to generate polyclonal antibodies. researchgate.net The resulting competitive ELISA demonstrated a low detection limit of 3.772 μg/L for lambda-cyhalothrin with no significant cross-reactivity with other pyrethroids. researchgate.net Another indirect competitive chemiluminescent enzyme immunoassay (CLEIA) using a broad-specific monoclonal antibody was developed for α-cyano pyrethroids, showing high sensitivity for λ-cyhalothrin with a half-maximal inhibition concentration (IC50) of 4.3 ng/mL. researchgate.net
Given that parent pyrethroids are rapidly metabolized, assays targeting their common metabolites are crucial for human exposure assessment. nih.govresearchgate.net The major urinary metabolites for lambda-cyhalothrin are cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA). researchgate.netnih.gov An ultrasensitive nanobody-based electrochemical immunosensor was developed to detect 3-PBA in human urine, achieving a detection limit of 0.64 pg/mL. acs.org Another strategy involves the chemical conversion of various Type II pyrethroids, including lambda-cyhalothrin, into the common product 3-PBA before analysis by immunoassay. researchgate.netnih.gov This method allows for the screening of an entire class of compounds. When applied to water samples, this conversion method followed by immunoassay resulted in a limit of detection of 2 nM for the parent pyrethroids. researchgate.netnih.gov
Table 2: Performance of Selected Immunochemical Assays for Lambda-Cyhalothrin and its Metabolites
| Analyte | Assay Type | Matrix | IC50 | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Lambda-Cyhalothrin | Competitive ELISA | Buffer | Not specified | 3.772 µg/L | researchgate.net |
| Lambda-Cyhalothrin | Indirect Competitive CLEIA | Buffer | 4.3 ng/mL | 0.16 ng/mL (lower limit of detection range) | researchgate.net |
| 3-Phenoxybenzoic Acid (3-PBA) | Electrochemical Immunosensor | Human Urine | Not specified | 0.64 pg/mL | acs.org |
| Type II Pyrethroids (as 3-PBA) | Immunoassay (after conversion) | Water | Not specified | 2 nM | nih.gov |
| Type II Pyrethroids (as 3-PBA) | Immunoassay (after conversion) | Orange Oil | Not specified | 0.8 µM | researchgate.netnih.gov |
| Cyhalothrin | Indirect Competitive ELISA | Buffer | 37.2 ng/mL | 4.7 ng/mL | nih.gov |
Structure Activity Relationships and Molecular Interactions of 1s Trans Lambda Cyhalothrin
Quantitative Structure-Activity Relationship (QSAR) Modeling for (1S)-trans-Lambda-Cyhalothrin Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.commst.dk For pyrethroids like lambda-cyhalothrin (B1674341), QSAR models are developed to predict insecticidal efficacy based on specific molecular descriptors. researchgate.netepa.gov The underlying principle is that variations in the structural or physicochemical properties of molecules within a class will correlate with changes in their biological potency. mst.dk
The development of QSAR models for pyrethroids is complicated by their chemical complexity, particularly the presence of multiple chiral centers which results in numerous stereoisomers, each with potentially different activity levels. epa.govnih.gov Models for pyrethroids often incorporate descriptors such as the octanol-water partition coefficient (log K_ow), which represents the compound's lipophilicity and its ability to penetrate the insect's cuticle and nerve membranes. nih.gov A general form of a QSAR model for predicting aquatic toxicity for pyrethroids can be expressed as: Toxicity (e.g., LC50) = x + y * log K_ow. nih.gov
QSAR studies for pyrethroids analyze various molecular descriptors to build a predictive model. These descriptors fall into several categories, as detailed in the table below.
| Descriptor Category | Examples | Relevance to this compound Efficacy |
| Physicochemical | log K_ow (lipophilicity), Water Solubility, Vapor Pressure | Governs absorption, distribution, and penetration to the target site (nervous system). Lambda-cyhalothrin's high lipophilicity is key to its potency. orst.eduwikipedia.org |
| Topological | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule, which influences how well the molecule fits into the binding site of the target receptor. |
| Electronic | Dipole Moment, Atomic Charges | Relates to the electrostatic interactions between the insecticide and the amino acid residues in the target protein (voltage-gated sodium channel). The electronegative fluorine and chlorine atoms in lambda-cyhalothrin are significant. nih.gov |
| Steric/3D | Molecular Volume, Surface Area, Verloop Sterimol Parameters | Defines the three-dimensional conformation of the molecule, which is critical for precise alignment within the receptor's binding pocket. |
These models are instrumental in predicting the efficacy of new, unsynthesized pyrethroid analogues, thereby streamlining the discovery process for next-generation insecticides. mdpi.com
Ligand-Receptor Docking and Molecular Dynamics Simulations of this compound Interactions
The primary molecular target for lambda-cyhalothrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. wikipedia.orgtga.gov.au Pyrethroids bind to the channel, preventing its closure and leading to prolonged sodium ion influx, which causes repetitive nerve firing, paralysis, and death. wikipedia.orgbohrium.com Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze these interactions at an atomic level. schrodinger.commdpi.com
Ligand-Receptor Docking: This technique predicts the preferred orientation and conformation (the "pose") of lambda-cyhalothrin when bound to the VGSC. schrodinger.com Studies have utilized homology modeling to create 3D structures of insect VGSCs for docking analysis. bohrium.comacs.org These analyses reveal that lambda-cyhalothrin binds within a pocket formed by several transmembrane helices of the channel protein. The interactions typically involve hydrophobic contacts between the aromatic rings (e.g., the phenoxybenzyl group) of the insecticide and nonpolar amino acid residues of the channel, as well as potential halogen bonding involving the chlorine and trifluoromethyl groups. bohrium.comacs.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted binding pose and the dynamic behavior of the ligand-receptor complex over time. acs.org These simulations confirm the stability of lambda-cyhalothrin within the binding site. bohrium.com Importantly, these computational techniques are crucial for understanding insecticide resistance. For example, studies on the plant bug Lygus pratensis have shown that common resistance mutations, such as L1014F (kdr) and M918T (super-kdr), alter the binding site. bohrium.comacs.org Docking and MD simulations have demonstrated that these mutations weaken the interaction forces between lambda-cyhalothrin and the VGSC, reducing its binding affinity and thus its efficacy. bohrium.comacs.org
The table below summarizes binding energy data from a molecular docking study on wild-type and mutant VGSCs, illustrating the impact of resistance mutations.
| VGSC Genotype | Ligand | Binding Energy (kcal/mol) (Example Data) | Implication |
| Wild-Type | Lambda-cyhalothrin | -37.76 ± 0.1 | Strong binding affinity, high efficacy. acs.org |
| M918T Mutant | Lambda-cyhalothrin | -38.66 ± 0.08 | Binding affinity may not be significantly reduced by this mutation alone. acs.org |
| L1014F Mutant | Lambda-cyhalothrin | -12.24 ± 0.24 | Significantly weaker binding, leading to resistance. acs.org |
Data adapted from a study on Lygus pratensis VGSC. acs.org
Pharmacophore Modeling and Rational Design of Novel Pyrethroid Analogues Based on this compound
Pharmacophore modeling is a cornerstone of rational drug and pesticide design. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target and elicit a response. dovepress.comnih.gov
For a Type II pyrethroid like lambda-cyhalothrin, a pharmacophore model would be constructed based on its key structural features known to be critical for insecticidal activity. inchem.org This model can then be used as a 3D query to search large databases of virtual compounds (virtual screening) to identify novel molecules that match the pharmacophore, and thus are likely to have similar biological activity. dovepress.commdpi.com
The key features of the this compound structure would be translated into a pharmacophore model as follows:
| Structural Moiety of Lambda-Cyhalothrin | Corresponding Pharmacophoric Feature | Role in Biological Activity |
| α-cyano group | Hydrogen Bond Acceptor / Hydrophobic Feature | Defines Type II pyrethroid activity; critical interaction point within the VGSC. inchem.org |
| 3-phenoxybenzyl group | Two Aromatic Rings, Hydrophobic Feature | Provides extensive hydrophobic contact with the receptor, anchoring the molecule in the binding site. |
| (Z)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl) group | Hydrophobic Feature, Halogen Bond Donor | The trifluoromethyl group enhances lipophilicity and metabolic stability. The stereochemistry of the double bond is crucial. |
| (1S,3S)-dimethylcyclopropane carboxylate | Hydrophobic/Steric Feature | Provides the correct spatial orientation and rigid scaffold for the ester linkage and the vinyl side chain. |
By identifying molecules that fit this pharmacophoric template, researchers can discover structurally diverse compounds that may possess improved properties, such as higher potency, better selectivity, or a different resistance profile, guiding the rational design of novel pyrethroid analogues.
Influence of Stereochemical Configuration on Target Receptor Binding Affinity and Biological Potency
The biological activity of pyrethroids is highly dependent on their stereochemistry. michberk.commichberk.com The parent compound, cyhalothrin (B162358), has three chiral centers, giving rise to eight possible stereoisomers. epa.govmichberk.com However, these isomers possess vastly different insecticidal potencies. inchem.org Lambda-cyhalothrin is a specific, enriched formulation that consists of a 1:1 racemic mixture of the two most biologically active enantiomers of the four cis-isomers of cyhalothrin. epa.govmichberk.complos.orgresearchgate.net This enrichment removes inactive or less active isomers, resulting in a product that is two to four times more potent than cyhalothrin. inchem.orgplantgrowthhormones.com
The specific stereoisomers that constitute lambda-cyhalothrin are:
(S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate
(R)-α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate plos.org
The cis configuration on the cyclopropane (B1198618) ring is generally associated with higher insecticidal activity than the trans configuration. inchem.org Further refinement led to the development of gamma-cyhalothrin, which consists of only the single most active isomer from the lambda-cyhalothrin pair, the (S)-α-cyano...(1R,3R)... isomer. epa.goveurl-pesticides.eu
| Compound | Stereoisomeric Composition | Relative Insecticidal Activity |
| Cyhalothrin | Mixture of 4 cis-isomers (itself a subset of 8 total possible isomers). epa.govwho.int | Base |
| Lambda-cyhalothrin | 1:1 mixture of the two most active cis-enantiomers. tga.gov.auplos.orgeurl-pesticides.eu | ~2-4x that of Cyhalothrin. plantgrowthhormones.com |
| Gamma-cyhalothrin | A single, highly active enantiomer from the lambda-cyhalothrin pair. epa.goveurl-pesticides.eu | Highest among the cyhalothrin isomers. eurl-pesticides.eu |
Ecological Impact and Role of 1s Trans Lambda Cyhalothrin in Agroecosystems
Efficacy of (1S)-trans-Lambda-Cyhalothrin in Pest Suppression within Agricultural and Public Health Systems
This compound is recognized for its high efficacy against a wide array of insect pests that threaten agricultural productivity and public health. heranba.co.in In agricultural settings, it is employed to control pests in crops such as cereals, cotton, potatoes, vegetables, and hops. heranba.co.inherts.ac.ukresearchgate.net Its targets include economically significant pests like aphids, various beetle species, and caterpillars. tga.gov.auherts.ac.uk For instance, in cotton, it effectively manages tobacco and soybean thrips, lygus bugs, pink bollworm, and several species of armyworm and bollworm. epa.gov
In the realm of public health, this compound is a crucial tool for controlling vectors of disease. tga.gov.auwho.int It is effective against mosquitoes, ticks, flies, and cockroaches, helping to mitigate the spread of illnesses these insects may carry. tga.gov.auherts.ac.ukpomais.com The insecticide is available in multiple formulations, including emulsifiable concentrates (EC), wettable powders (WP), and capsule suspensions (CS), allowing for versatile application methods tailored to specific pest and environmental contexts. pomais.comfao.org Its mechanism of action involves disrupting the nervous system of insects, leading to paralysis and death. tga.gov.aupomais.com
Below is a table summarizing the target pests for this compound in various sectors.
| Sector | Target Pests |
| Agriculture | Aphids, Colorado beetles, Caterpillars, Thrips, Lygus bugs, Pink bollworm, Cotton bollworm, Tobacco budworm, Boll weevil, Armyworms, Leafhoppers. herts.ac.ukepa.govpomais.com |
| Public Health | Mosquitoes, Ticks, Flies, Cockroaches, Fleas. herts.ac.ukpomais.comresearchgate.netpomais.com |
The compound's effectiveness is characterized by its rapid action and residual activity, which can persist on plant surfaces for 7 to 14 days, though this can be influenced by environmental factors like rainfall. pomais.com
Non-Target Ecological Effects and Biodiversity Considerations in Treated Environments
Impact on Beneficial Insects: Research has consistently shown that this compound is highly toxic to beneficial insects, including crucial pollinators like honeybees and natural predators of pests. orst.eduorst.edu Direct contact or consumption of the chemical can be lethal to bees. pomais.comorst.edu Field studies have documented significant declines in the populations of beneficial arthropods following its application. For example, a study in Andhra Pradesh, India, reported a 70% decrease in the diversity of arthropod predators within five days of application. ijcrt.org Similarly, a field experiment in Madhya Pradesh observed an 80% reduction in the population of the seven-spotted ladybug (Coccinella septempunctata), a key predator, within three days. ijcrt.org However, some studies also suggest that field populations of C. septempunctata may have developed a tolerance to the insecticide. researcherslinks.com
A study in European winter wheat fields found that while some non-target species were unaffected, populations of others, particularly spiders (Linyphiidae and Lycosidae) and mites, were significantly reduced and took approximately 3-5 weeks to recover. europa.eu Another study highlighted that a single application in Bt sweet corn plots reduced the natural enemy community by 21–48%. europa.eu Research has also revealed that the insecticide could threaten up to 98% of beneficial insect species in treated fields when applied at the recommended dose. ub.edu
Toxicity to Aquatic Life: this compound is classified as very highly toxic to fish and aquatic invertebrates. herts.ac.ukepa.govwho.int Laboratory studies have shown 96-hour LC50 values for fish ranging from 0.2 to 1.3 µ g/litre , and 48-hour LC50 values for aquatic invertebrates between 0.008 and 0.4 µ g/litre . who.int The compound's tendency to bind to soil and sediment can reduce its bioavailability in the water column, potentially lessening the immediate risk to fish. orst.edu However, residues in sediment have been found to be toxic to aquatic organisms, including fish and amphipods. nih.gov Mesocosm studies, which simulate a more natural environment, have shown that while the compound dissipates rapidly from the water, it can still cause changes in macroinvertebrate populations. taylorfrancis.combohrium.com
Effects on Other Wildlife: The toxicity of this compound to birds is considered low. who.intorst.edu The oral LD50 for mallard ducks is reported to be greater than 3,950 mg/kg. orst.edu It is moderately toxic to earthworms. herts.ac.ukchicocrop.com
The following table summarizes the toxicity of this compound to various non-target organisms.
| Organism Group | Toxicity Level | Key Findings |
| Bees | High | Highly toxic upon direct contact and oral exposure. pomais.comorst.eduorst.edu Residues can remain in nectar for up to 7 days. ijcrt.org |
| Predatory Insects | High | Significant population declines observed in ladybugs, spiders, and other predators. ijcrt.orgeuropa.euub.edu |
| Aquatic Invertebrates | Very High | Extremely toxic, with low LC50 values. herts.ac.ukepa.govwho.int Runoff from treated areas can be hazardous. epa.gov |
| Fish | Very High | Highly toxic in laboratory settings, though effects in the field may be mitigated by binding to sediment. epa.govwho.intorst.edu |
| Birds | Low | Reported LD50 values are high, indicating low toxicity. who.intorst.eduorst.edu |
| Earthworms | Moderate | Poses a moderate risk to soil-dwelling earthworms. herts.ac.ukchicocrop.com |
Integration of this compound into Integrated Pest Management (IPM) Programs
Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to achieve sustainable and effective pest management while minimizing environmental impact. jj-jebagro.com this compound can be a component of IPM programs, but its use must be strategic and carefully managed due to its broad-spectrum nature. pomais.comjj-jebagro.com
In an IPM framework, this insecticide is typically not used as a routine, preventative measure. Instead, its application is based on monitoring pest populations and applying it only when they reach a level that could cause economic damage. far.org.nz To mitigate the development of pest resistance, it is crucial to rotate this compound with insecticides from different chemical groups with different modes of action. pomais.com It is classified as a Group 3A insecticide by the Insecticide Resistance Action Committee (IRAC). pomais.com
Furthermore, to minimize harm to beneficial species, IPM strategies may involve using more selective insecticides when possible and avoiding applications of broad-spectrum chemicals like this compound. far.org.nz When its use is necessary, application timing can be adjusted to avoid periods when beneficial insects, such as bees, are most active. pomais.compomais.com A case study involving German cockroach control demonstrated the efficacy of an IPM program that included the use of this compound alongside non-chemical methods like vacuuming and sanitation. researchgate.net
Spatio-Temporal Dynamics and Environmental Distribution of this compound in Agricultural Landscapes
The environmental fate and distribution of this compound are influenced by its physicochemical properties and environmental conditions. It has a low water solubility and a high potential to bind to soil particles. orst.edunih.gov This strong adsorption to soil and sediment means it is generally not mobile in the soil and has a low potential to leach into groundwater. herts.ac.ukwho.int
Persistence and Degradation: The persistence of this compound varies depending on the environmental compartment.
On Plant Surfaces: The half-life on plant surfaces is approximately 5 days. orst.edu The residual effect can last for 7 to 14 days, influenced by factors like rainfall and irrigation. pomais.com
In Soil: The soil half-life is variable, with representative values around 30 days, and a range reported between 22 and 84 days. who.intorst.edu It is moderately persistent in aerobic environments but may be more persistent under anaerobic conditions. regulations.gov
In Water: In the water column, the compound dissipates rapidly, often with a half-life of a day or less, primarily due to adsorption to suspended solids and sediment. nih.govresearchgate.net It is stable in neutral and acidic water but degrades under alkaline conditions. who.intorst.edu Sunlight also contributes to its breakdown in water and soil. orst.edu
Transport and Distribution: Despite its low mobility in soil, this compound can enter aquatic systems through spray drift and surface runoff, particularly when bound to eroded soil particles. epa.govnih.gov Residues have been detected in irrigation and storm runoff water and associated sediments in agricultural watersheds. researchgate.net For example, in California, residues were found in water at concentrations of 0.11–0.14 μg/L and in sediments at levels ranging from 0.003 to 0.315 μg/g. researchgate.net
The following table summarizes the environmental half-life of this compound.
| Environment | Half-Life | Influencing Factors |
| Plant Surfaces | ~5 days orst.edu | Rainfall, Irrigation pomais.com |
| Soil | 22-84 days who.int | Soil type, Aerobic/Anaerobic conditions epa.govregulations.gov |
| Water (Column) | < 1 day (dissipation) researchgate.net | Adsorption to sediment, pH, Sunlight who.intorst.edunih.gov |
Case Studies and Field Research on the Environmental Performance and Ecological Outcomes of this compound
Numerous field studies and mesocosm experiments have been conducted to evaluate the real-world ecological impacts of this compound.
Field Trials on Non-Target Arthropods: A field study in the UK on winter wheat monitored the effects of this compound on beneficial arthropods. europa.eu While some species showed no effects, populations of linyphiid and lycosid spiders were significantly reduced and required 3-5 weeks to recover. europa.eu In a study on sweet corn, it was found that the application of this insecticide had broad negative impacts on the abundance of many non-target arthropods, reducing natural enemy communities by 33-70% after five applications. europa.eu This study concluded that the negative impacts of the insecticide were far greater than the effects of the Bt transgenic corn itself. europa.eu
Paired Paddock Trials in IPM: In New Zealand, a paired paddock trial compared conventional pest management, which included the use of this compound, with an IPM approach in wheat. far.org.nz The application of the insecticide in the conventional paddock led to a marked decrease in aphid numbers but also appeared to reduce the numbers of predatory carabid beetles throughout the season. far.org.nz In contrast, the IPM paddock, which relied on natural predators, did not require an insecticide application for aphid control. far.org.nz
These case studies underscore the complex ecological outcomes of using this compound. While effective for pest control, its application can lead to significant, though sometimes transient, negative effects on non-target organisms, particularly aquatic invertebrates and beneficial arthropods. These findings reinforce the importance of its careful integration into IPM programs to balance agricultural productivity with environmental protection.
Future Research Directions and Emerging Paradigms for 1s Trans Lambda Cyhalothrin Research
Exploration of Novel Delivery Systems and Advanced Formulation Technologies
The development of advanced formulation technologies is a critical area of research for enhancing the efficacy and environmental safety of (1S)-trans-Lambda-Cyhalothrin. Conventional formulations like emulsifiable concentrates (EC) and wettable powders (WP) can lead to rapid degradation and environmental contamination. acs.orgpomais.comnih.gov To address these limitations, significant research has focused on novel delivery systems, particularly microencapsulation and nano-formulations. acs.orgactavet.org
Microencapsulation involves enclosing the active ingredient, lambda-cyhalothrin (B1674341), within a polymer shell. icup.org.ukicup.org.uk This technology offers several advantages:
Controlled Release: The polymer wall allows for the slow, controlled release of the active ingredient, providing extended residual pest control. acs.orgnih.govsyngentapmp.com
Environmental Protection: The capsule protects the lambda-cyhalothrin from environmental factors like sunlight, heat, and high pH, which can cause degradation. syngentapmp.comgreencastonline.com
Enhanced Stability: Microencapsulated formulations exhibit improved shelf-life and photostability. scimplify.com
Reduced Worker Exposure: Encapsulation can reduce the immediate risks to workers during application. google.com
One prominent example is iCAP technology™, which utilizes a dual-wall capsule for structural integrity and controlled release. syngentapmp.com Another approach involves polyurethane-urea (PUU) microcapsules, which have demonstrated prolonged activity against pests like the two-spotted red spider mite for up to 8 weeks. scilit.com Studies have shown that the release of lambda-cyhalothrin from these microcapsules often follows a first-order kinetic model, primarily driven by Fickian diffusion. acs.orgnih.gov
Table 1: Comparison of Lambda-Cyhalothrin Formulation Technologies
| Formulation Type | Key Features | Advantages | Disadvantages |
| Emulsifiable Concentrate (EC) | Liquid formulation that forms an emulsion when mixed with water. | Fast-acting. pomais.com | Rapid degradation, potential for environmental contamination. acs.orgnih.gov |
| Wettable Powder (WP) | A fine powder that is mixed with water to form a suspension. | Stable in storage. pomais.com | Potential for inhalation by applicators, can leave visible residues. |
| Capsule Suspension (CS) | The active ingredient is enclosed in microscopic polymer capsules suspended in a liquid. | Controlled release, protection from degradation, extended residual activity. icup.org.uksyngentapmp.comgreencastonline.com | Marginally slower knockdown speed compared to EC and WP formulations. icup.org.uk |
| Nano-emulsion | A thermodynamically stable dispersion of two immiscible liquids with droplet sizes in the nanometer range. | Improved efficacy, better water solubility for poorly soluble active ingredients. actavet.orgmdpi.com | Requires specialized manufacturing processes. |
| ZC Formulation | A mixed formulation of capsule suspension (CS) and suspension concentrate (SC). | Combines the benefits of controlled release and high bioavailability for enhanced persistence and safety. scimplify.com | Complex formulation to develop and stabilize. |
Nano-formulations, such as nano-emulsions and nanoparticles, represent another frontier in delivery systems. actavet.orgfuturemarketinsights.com These technologies can enhance the bioavailability of lambda-cyhalothrin, which is poorly soluble in water. mdpi.com For instance, lambda-cyhalothrin loaded into chitosan (B1678972) nanoparticles has shown increased efficacy against pests like Drosophila suzukii. mdpi.com These advanced formulations aim to create more effective and targeted pesticide applications with minimal environmental impact. mdpi.comfuturemarketinsights.com
Understanding Complex Interactions with Other Environmental Stressors and Chemical Mixtures
The real-world effectiveness and ecological impact of this compound are not determined in isolation but are influenced by a complex web of interactions with other environmental stressors and chemical mixtures. Research is increasingly focused on understanding these intricate relationships to better predict and mitigate potential risks.
Environmental factors such as salinity can significantly alter the toxicity of pyrethroids. acs.org For example, studies on the estuarine fish Menidia beryllina have shown that exposure to pyrethroids at lower salinity levels (6 PSU) resulted in more pronounced behavioral and endocrine-disrupting effects compared to exposure at higher salinity (10 PSU). acs.org This suggests that changes in environmental conditions, such as those predicted with global climate change (e.g., altered precipitation and river flow affecting estuary salinity), could modulate the toxicological profile of lambda-cyhalothrin. acs.org
Furthermore, this compound is often used in agricultural and urban settings where other pesticides and chemicals are present, leading to the formation of chemical mixtures in the environment. epa.govresearcherslinks.com The combined effects of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). epa.gov
Understanding these interactions is crucial for accurate environmental risk assessments and for developing integrated pest management (IPM) strategies that consider the broader ecological context. pomais.compomais.com Future research needs to systematically investigate the effects of lambda-cyhalothrin in combination with other common agricultural chemicals under varying environmental conditions to develop a more holistic understanding of its environmental fate and impact.
Predictive Modeling of Resistance Evolution and Environmental Fate Pathways
Predictive modeling is becoming an indispensable tool for forecasting the long-term sustainability of this compound as an effective insecticide. Two key areas of focus are the evolution of pest resistance and the environmental fate of the compound.
The development of resistance in target pest populations is a significant threat to the continued efficacy of pyrethroids. ucanr.edu Predictive models that integrate genetic, biological, and operational factors can help to forecast the likelihood and rate of resistance evolution. These models can simulate the effects of different application strategies, such as rotating insecticides with different modes of action, on delaying the onset of resistance. pomais.com By understanding the dynamics of resistance, more sustainable and effective pest management programs can be designed. researchgate.net
Computational models are also being developed to predict the environmental fate and transport of lambda-cyhalothrin. numberanalytics.com These models consider the physico-chemical properties of the insecticide, such as its low water solubility and high affinity for soil and sediment particles, as well as environmental conditions. montana.eduequiterre.org For instance, models can be used to predict the potential for runoff from agricultural fields into aquatic ecosystems, a primary route of exposure for non-target aquatic organisms. epa.gov The degradation of lambda-cyhalothrin is influenced by factors like sunlight (photodegradation) and microbial activity, which can vary significantly under different environmental conditions. montana.eduequiterre.org Predictive models can help to estimate the persistence of lambda-cyhalothrin in different environmental compartments (soil, water, sediment) and identify areas at higher risk of contamination. equiterre.orgepa.gov
Table 2: Factors Influencing Predictive Models for this compound
| Model Type | Key Input Parameters | Predicted Outcomes |
| Resistance Evolution | Genetic variability of pest population, mode of action of insecticide, application frequency and dosage, crop type, presence of refugia. | Rate of resistance development, optimal insecticide rotation strategies, long-term efficacy of control programs. |
| Environmental Fate | Physico-chemical properties (solubility, vapor pressure, Log Kow), soil type, climate data (temperature, rainfall), topography, agricultural practices. | Runoff potential, persistence in soil and water, degradation pathways, potential for aquatic exposure and toxicity. |
By integrating laboratory data with computational modeling, researchers can enhance the ability to predict insect susceptibility, manage resistance, and prioritize monitoring strategies, ultimately contributing to more sustainable pest control. researchgate.net
Application of Advanced Omics Approaches in Ecotoxicology and Resistance Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the fields of ecotoxicology and insecticide resistance research for compounds like this compound. numberanalytics.comacs.orgacs.org These powerful tools allow scientists to study the effects of chemical exposure at the molecular level, providing unprecedented insights into the mechanisms of toxicity and the evolution of resistance. numberanalytics.comnumberanalytics.com
In ecotoxicology, omics approaches can identify biomarkers of exposure and effect in non-target organisms. numberanalytics.com For example, transcriptomics (the study of the complete set of RNA transcripts) can reveal changes in gene expression in an organism exposed to lambda-cyhalothrin, helping to elucidate the molecular pathways that are disrupted. numberanalytics.com This detailed mechanistic understanding can link molecular-level changes to adverse outcomes at the individual, population, and even ecosystem levels. acs.orgacs.org Functional genomics, including techniques like CRISPR-Cas9, can be used to discover novel molecular mechanisms of toxicity. acs.orgnih.gov
Omics technologies are also critical for understanding and combating insecticide resistance. By comparing the genomes, transcriptomes, or proteomes of resistant and susceptible insect populations, researchers can identify the specific genes and mutations responsible for resistance. For example, transcriptomic studies can pinpoint the overexpression of detoxification enzymes or alterations in the target site (the voltage-gated sodium channel for pyrethroids) that confer resistance. scimplify.com This knowledge is vital for developing molecular diagnostics to monitor the spread of resistance and for designing new insecticides that can overcome existing resistance mechanisms.
The integration of omics data with ecological models represents a new paradigm in ecotoxicology, allowing for more predictive and mechanism-based risk assessments. acs.orgacs.org
Table 3: Applications of Omics Technologies in this compound Research
| Omics Technology | Application in Ecotoxicology | Application in Resistance Studies |
| Genomics | Identifying genetic predispositions to sensitivity in non-target species. | Identifying genes and mutations conferring resistance (e.g., target-site mutations). |
| Transcriptomics | Elucidating molecular mechanisms of toxicity by analyzing changes in gene expression. numberanalytics.com | Identifying upregulated detoxification genes and other resistance-related transcripts. |
| Proteomics | Studying alterations in protein expression and function in response to exposure. | Detecting changes in the abundance of proteins involved in detoxification or target-site modification. |
| Metabolomics | Analyzing changes in the metabolic profile of an organism to identify biomarkers of effect. | Identifying metabolic pathways involved in the detoxification of lambda-cyhalothrin. |
Sustainable Innovation and Future Directions in Pyrethroid Insecticide Research and Development
The future of pyrethroid insecticides like this compound hinges on sustainable innovation aimed at enhancing efficacy while minimizing environmental and health impacts. rothamsted.ac.ukmdpi.com Research and development efforts are moving towards creating "greener" and more selective insecticides. researchgate.netmontana.edu
One area of focus is the development of biorational insecticides . jst.go.jpiastate.edu These are derived from natural products or are synthetic analogs that are designed to be more target-specific and have a lower impact on non-target organisms and the environment. iastate.edusci-hub.se While pyrethroids are synthetic, their origin is rooted in natural pyrethrins (B594832) from chrysanthemum flowers, and future research aims to retain the favorable characteristics of natural pyrethrins, such as low mammalian toxicity. researchgate.netjst.go.jprovensanext.com
Another key direction is the application of green chemistry principles in the synthesis and formulation of pyrethroids. numberanalytics.commontana.edu This includes developing more efficient and less hazardous chemical processes and using more environmentally benign solvents and reagents. The development of advanced formulations, as discussed in section 9.1, is a major component of this effort, aiming to reduce the amount of active ingredient needed and to control its release into the environment. acs.orgactavet.org
The global pyrethroid market is expected to continue growing, driven by factors such as the phasing out of older, more hazardous insecticide classes like organophosphates. bayer.in However, this growth must be managed responsibly to avoid exacerbating issues like insecticide resistance. ucanr.edu Future research will likely focus on:
Developing "hybrid" insecticides that combine features of different chemical classes to create novel modes of action and combat resistance. montana.edu
Improving the photostability and residual activity of new pyrethroid compounds to reduce the frequency of applications. annualreviews.org
Elucidating the biosynthetic pathways of natural pyrethrins to potentially replicate these processes for more sustainable production. eurekalert.org
Integrating new insecticides into robust Integrated Pest Management (IPM) programs that combine chemical, biological, and cultural control methods. pomais.compomais.com
Ultimately, the long-term viability of this compound and other pyrethroids will depend on a multi-pronged approach that embraces innovation in chemistry, formulation, and application strategies to ensure both agricultural productivity and environmental stewardship. rothamsted.ac.ukmdpi.com
Q & A
Q. What validated analytical methods are recommended for quantifying (1S)-trans-lambda-cyhalothrin residues in environmental and agricultural matrices?
A modified QuEChERS extraction coupled with gas chromatography-electron capture detection (GC-ECD) is widely validated. Matrix-matched calibration is critical to compensate for matrix effects, achieving recoveries of 80.70%–97.65% in apples and soil. Key validation parameters include linearity (R² > 0.999 in 0.05–10 mg/L range), LOD (0.12–0.15 μg/kg), and LOQ (0.38–0.50 μg/kg) .
Q. What parameters are essential for validating an analytical method for lambda-cyhalothrin?
Method validation must include linearity (e.g., 0.05–10 mg/L with R² > 0.999), recovery rates (80%–98%), precision (RSD < 15%), and sensitivity (LOD/LOQ). Matrix-matched calibration is mandatory to address enhancement effects in complex samples like soil or plant tissues .
Q. How can researchers ensure reproducibility in lambda-cyhalothrin experimental protocols?
Detailed documentation of extraction protocols (e.g., QuEChERS), chromatographic conditions (e.g., GC-ECD settings), and calibration methods is required. Supporting information should include raw data, instrument parameters, and batch-specific adjustments to enable replication .
Q. What are the primary stability considerations for lambda-cyhalothrin in environmental samples?
Stability studies should account for photodegradation, hydrolysis, and microbial activity. Storage conditions (e.g., −20°C for soil samples) and use of stabilizers (e.g., antioxidants) are critical to prevent analyte degradation during analysis .
Advanced Research Questions
Q. How can matrix effects be systematically addressed in GC-ECD analysis of lambda-cyhalothrin?
Matrix-matched calibration is the gold standard. For example, spiking blank matrix extracts with analyte standards mimics sample complexity, reducing signal enhancement/suppression. Evidence shows this approach improved recoveries by 10%–15% in apple and soil analyses .
Q. What statistical models are suitable for assessing resistance development in pests exposed to lambda-cyhalothrin?
Probit analysis (for LC50/LC20 determination) and Kaplan-Meier survival curves (for mortality trends) are robust. Resistance levels in Colorado potato beetles were correlated with environmental temperatures using linear regression (R = −0.36, p = 0.033), highlighting temperature-dependent resistance mechanisms .
Q. How can toxicokinetic modeling improve biomonitoring of occupational lambda-cyhalothrin exposure?
Urinary metabolite profiling (e.g., 3-phenoxybenzoic acid) combined with compartmental toxicokinetic models predicts systemic exposure. A study derived biological reference values (BRVs) for risk assessment, enabling dose-response correlations in workers .
Q. What methodologies are effective for detecting lambda-cyhalothrin in post-mortem toxicology?
Modified QuEChERS extraction followed by GC-MS/MS achieves high sensitivity in complex matrices (e.g., abdominal cavity material). Validation requires low LOQs (e.g., <1 µg/kg) and specificity checks against co-eluting compounds like phenytoin .
Q. How do enantiomeric differences impact lambda-cyhalothrin’s environmental fate and toxicity?
Enantiomer-specific analysis (e.g., chiral chromatography) is necessary, as the (1S)-trans isomer exhibits higher insecticidal activity. Research gaps exist in quantifying stereochemical degradation pathways in soil-water systems, requiring isotopic labeling or enantiomeric ratio tracking .
Q. What experimental designs are optimal for comparing lambda-cyhalothrin efficacy with natural alternatives?
Randomized block designs with Kaplan-Meier survival analysis and log-rank tests (α = 0.05) effectively compare mortality rates. For example, blends of essential oils showed synergistic effects against Musca domestica, with PCA analysis validating chemical consistency across trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
